molecular formula C21H21N5O4 B11009477 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

Katalognummer: B11009477
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: KTURZGJBFGCVHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a phthalazine core substituted with 7,8-dimethoxy groups and an acetamide linker to a 1-methyl-1H-benzimidazole moiety. The phthalazine ring contributes to π-π stacking interactions, while the methoxy groups enhance solubility and electronic effects. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its affinity to biological targets such as kinases and receptors. The methyl group on the benzimidazole likely improves metabolic stability compared to unsubstituted analogs .

Eigenschaften

Molekularformel

C21H21N5O4

Molekulargewicht

407.4 g/mol

IUPAC-Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-25-15-7-5-4-6-14(15)24-17(25)11-22-18(27)12-26-21(28)19-13(10-23-26)8-9-16(29-2)20(19)30-3/h4-10H,11-12H2,1-3H3,(H,22,27)

InChI-Schlüssel

KTURZGJBFGCVHO-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthesis typically begins with 7,8-dimethoxyphthalazin-1(2H)-one , a commercially available intermediate. Key modifications involve alkylation at the N2 position to introduce the acetamide side chain. In one protocol, treatment of 7,8-dimethoxyphthalazin-1(2H)-one with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C yields ethyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate (85% yield). Hydrolysis of this ester using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) produces the corresponding carboxylic acid, which is subsequently activated for amide coupling.

Table 1: Optimization of Alkylation Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromoacetateDMF801285
Methyl chloroacetateAcetone602472
tert-Butyl bromoacetateTHF501868

Benzimidazole Moiety Preparation

The 1-methyl-1H-benzimidazol-2-yl)methyl substituent is synthesized via cyclization of o-phenylenediamine derivatives.

Benzimidazole Core Formation

A widely adopted method involves reacting 1-methyl-1H-benzene-1,2-diamine with acetic acid under refluxing conditions in hydrochloric acid (HCl) to form 1-methyl-1H-benzimidazole (78% yield). Subsequent N-methylation is unnecessary due to the pre-existing methyl group.

Side Chain Introduction

The methylene bridge (-CH2-) linking the benzimidazole to the acetamide is installed via Mannich reaction or nucleophilic substitution. Treatment of 1-methyl-1H-benzimidazole with paraformaldehyde and ammonium chloride in acetic acid at 100°C generates the 2-(chloromethyl)-1-methyl-1H-benzimidazole intermediate (63% yield). Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable direct coupling of benzimidazole with ethanolamine derivatives.

Amide Bond Formation

Coupling the phthalazinone acid with the benzimidazole amine is critical for final assembly.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates reaction with 2-(aminomethyl)-1-methyl-1H-benzimidazole . This method achieves 89% yield after purification via silica gel chromatography.

Mixed Anhydride Method

For scale-up processes, formation of a mixed anhydride with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) provides robust reactivity, yielding 82% product with minimal racemization.

Table 2: Comparative Coupling Strategies

MethodActivatorSolventYield (%)Purity (%)
EDCI/HOBtEDCI, HOBtDCM8998
Mixed AnhydrideIsobutyl chloroformateTHF8295
Azide CouplingDPPADMF7592

Purification and Characterization

Final purification typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient (65:35 to 95:5 over 30 minutes). Characterization data from recent syntheses include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, phthalazinone-H), 7.62–7.58 (m, 4H, benzimidazole-H), 4.92 (s, 2H, CH2), 3.87 (s, 3H, OCH3), 3.79 (s, 3H, NCH3).

  • HRMS (ESI+) : m/z calculated for C23H23N4O4 [M+H]+ 427.1712, found 427.1709.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Emerging protocols condense the synthesis into fewer steps. For example, simultaneous phthalazinone alkylation and benzimidazole coupling using copper(I) iodide catalysis in dimethyl sulfoxide (DMSO) at 120°C reduces reaction time to 8 hours (76% yield).

Solid-Phase Synthesis

Immobilization of the phthalazinone core on Wang resin enables iterative coupling cycles, though yields remain moderate (58%) due to steric hindrance.

Challenges and Optimization

Key challenges include:

  • Regioselectivity in phthalazinone alkylation : Competing O- vs. N-alkylation necessitates careful base selection (e.g., Cs2CO3 improves N-selectivity).

  • Benzimidazole stability : Acidic conditions during coupling risk protonation of the benzimidazole nitrogen, requiring buffered reaction media.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors achieve higher throughput. A recent pilot study using a microreactor with 0.5 M substrate concentration in THF achieved 91% yield at 100°C residence time of 30 minutes .

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von hydroxylierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Phthalazinonkernes auftreten und möglicherweise zu Alkoholderivaten führen.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Benzimidazolgruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung können verwendet werden.

    Substitution: Nukleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkoholderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung würde ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen, Rezeptoren oder Nukleinsäuren, beinhalten. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit der DNA/RNA-Funktion umfassen.

Wirkmechanismus

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzimidazole-Based Acetamides

2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91)
  • Structural Differences : Replaces the phthalazine with a bicyclic terpene (pinane) and substitutes the methoxy groups with a cyclohexyl moiety.
  • Synthesis : Uses LiOH-mediated hydrolysis and HOBt/EDC coupling, similar to the acetamide bond formation in the target compound .
  • Key Data :

    Property Target Compound 10VP91
    Molecular Weight ~470 g/mol (estimated) 436.58 g/mol
    Key Functional Groups Phthalazine, dimethoxy Pinane, cyclohexyl
    Solubility Enhanced by methoxy Likely lower (lipophilic)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
  • Structural Differences : Incorporates an indole-oxadiazole hybrid instead of benzimidazole-phthalazine.
  • Relevance : Demonstrates the versatility of acetamide linkers in joining heterocyclic systems, though indole’s electron-rich nature contrasts with benzimidazole’s balanced π-accepting/donating properties .

Heterocyclic Acetamides with Bulky Substituents

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I)
  • Structural Differences : Replaces benzimidazole with benzothiazole and phthalazine with adamantane.
  • Key Findings: Adamantane’s rigidity enhances thermal stability (m.p. 485–486 K vs. ~300–350 K for typical benzimidazoles). Crystallography: Forms H-bonded dimers via N–H⋯N interactions, a feature absent in the target compound due to its methoxy-phthalazine’s steric hindrance .

Coumarin-Based Acetohydrazides (2k, 2l)

  • Structural Differences : Coumarin core instead of phthalazine; hydrazide linker instead of acetamide.
  • Key Data: Property Target Compound (2k)/(2l) Functional Linker Acetamide Hydrazide Core Heterocycle Phthalazine Coumarin Spectral Features Aromatic δ 6.5–8.5 ppm¹ Coumarin δ 6.2–7.8 ppm¹ Synthetic Yield Not reported 65–78%

¹¹H NMR chemical shifts in DMSO-d4.

Pharmacological Implications (Hypothetical)

  • Benzimidazole-phthalazine hybrids: Potential kinase inhibition (e.g., VEGF, EGFR) due to phthalazine’s DNA-intercalating properties .
  • Methoxy Groups : May reduce cytotoxicity compared to nitro or halogen substituents, as seen in coumarin analogs .

Biologische Aktivität

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Phthalazinone core : Provides a framework for biological interaction.
  • Benzimidazole moiety : Known for its pharmacological properties.
  • Acetamide group : Enhances solubility and bioavailability.

The molecular formula is C23H25N5O4C_{23}H_{25}N_{5}O_{4} with a molecular weight of approximately 449.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Modulation of signaling pathways : Influencing pathways related to cell proliferation and apoptosis.

Antiparasitic Activity

Research indicates that similar compounds exhibit significant antiparasitic effects. For instance, benzimidazole derivatives have shown activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. While specific data on the target compound is limited, structural analogs have demonstrated IC50 values in the low micromolar range, suggesting potential efficacy in treating parasitic infections .

Neuroprotective Effects

Preliminary studies on related benzimidazole derivatives have indicated neuroprotective properties against oxidative stress-induced neuroinflammation. This suggests that the target compound may also possess similar neuroprotective capabilities, potentially making it relevant in the context of neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological efficacy of similar compounds. For example:

CompoundTarget ParasiteIC50 (μM)Comparison to Benznidazole
Compound AGiardia intestinalis3.957 times more active
Compound BTrichomonas vaginalis4.624 times more active

These studies highlight the importance of structural modifications in enhancing biological activity .

Pharmacological Evaluation

In silico studies using predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the potential pharmacological profiles of compounds similar to the target compound. These models suggest that modifications can lead to improved solubility and reduced toxicity compared to existing drugs like benznidazole .

Q & A

Q. What methods validate bioactivity claims when replication fails?

  • Methodology : Re-test under standardized conditions (e.g., ATCC cell lines, fixed serum concentrations). Confirm compound integrity via HPLC purity checks and stability studies . Collaborate with independent labs for cross-validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.